An In-depth Technical Guide to 3-(4-Methylbenzoyl)-4-hydroxycoumarin
An In-depth Technical Guide to 3-(4-Methylbenzoyl)-4-hydroxycoumarin
Introduction
Coumarins represent a significant class of benzopyrone heterocyclic compounds, widely distributed in nature and renowned for their diverse pharmacological activities.[1] The coumarin scaffold is a privileged structure in medicinal chemistry, serving as a foundation for developing novel therapeutic agents with applications ranging from anticoagulants to anticancer and antioxidant agents.[2][3] This guide focuses on a specific, synthetically derived member of this family: 3-(4-Methylbenzoyl)-4-hydroxycoumarin .
The 4-hydroxycoumarin core is of particular importance, forming the backbone of widely used anticoagulant drugs.[3][4] The introduction of an acyl group at the C-3 position creates a 1,3-dicarbonyl system, which significantly influences the molecule's chemical reactivity and biological profile.[1][5] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-(4-Methylbenzoyl)-4-hydroxycoumarin, tailored for researchers and professionals in drug development and organic synthesis. While the user's initial topic was 3-(4-Methylbenzoyl)coumarin, the preponderance of scientific literature focuses on its 4-hydroxy derivative. This guide will therefore detail the synthesis and properties of this more extensively studied and biologically relevant compound.
Physicochemical Properties and Characterization
Accurate characterization is the cornerstone of chemical research. The identity and purity of 3-(4-Methylbenzoyl)-4-hydroxycoumarin are established through a combination of physical measurements and spectroscopic analysis.
| Property | Data | Source(s) |
| IUPAC Name | 4-hydroxy-3-(4-methylbenzoyl)-2H-chromen-2-one | N/A |
| Molecular Formula | C₁₇H₁₂O₄ | Calculated |
| Molecular Weight | 280.28 g/mol | Calculated |
| Appearance | Yellow solid | [2] |
| Melting Point | 191-194°C | [2] |
| CAS Number | Not explicitly found in searched literature | N/A |
Spectroscopic Data:
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Infrared (IR) Spectroscopy : The IR spectrum provides evidence for key functional groups. Characteristic peaks include a broad O-H stretch for the enolic hydroxyl group (~3373 cm⁻¹), a C=O stretch for the lactone (~1681 cm⁻¹), a C=O stretch for the ketone (~1652 cm⁻¹), and aromatic C=C stretches (~1601 cm⁻¹).[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are critical for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the coumarin and methylbenzoyl rings, a singlet for the methyl group protons, and a signal for the enolic hydroxyl proton.
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the synthesized compound.
Synthesis and Mechanism
The synthesis of 3-(4-Methylbenzoyl)-4-hydroxycoumarin is a well-documented process that proceeds via the C-acylation of 4-hydroxycoumarin.[1][2] This transformation is typically achieved in a two-step sequence involving an initial O-acylation followed by a base- or acid-catalyzed rearrangement.[1]
Causality of the Synthetic Pathway:
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O-Acylation : The starting material, 4-hydroxycoumarin, exists in tautomeric equilibrium, but the 4-hydroxyl group is sufficiently nucleophilic to react with an acylating agent.[1] The reaction with 4-methylbenzoyl chloride in the presence of a base like triethylamine (TEA) leads to the formation of the O-acylated intermediate, coumarin-4-yl 4-methylbenzoate. The base is crucial as it deprotonates the hydroxyl group, increasing its nucleophilicity, and also neutralizes the HCl byproduct.
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Fries Rearrangement : The O-acylated intermediate is then subjected to a rearrangement to move the acyl group from the oxygen atom to the C-3 position. This is a classic example of a Fries rearrangement.[6][7] The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃) or can be induced by other means.[7][8] The mechanism involves the formation of an electrophilic acylium ion which then attacks the electron-rich C-3 position of the coumarin ring via an electrophilic aromatic-type substitution.[8] This intramolecular rearrangement is thermodynamically driven and results in the stable C-acylated final product.
Caption: Two-step synthesis of the target compound.
Potential Applications & Biological Context
While specific biological data for 3-(4-Methylbenzoyl)-4-hydroxycoumarin is emerging, the broader class of 3-acyl-4-hydroxycoumarins has been investigated for various pharmacological activities.
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Antioxidant Activity : A study reported that 3-(4-methylbenzoyl)-4-hydroxycoumarin exhibits antioxidant properties, with a DPPH radical scavenging inhibition percentage of 52.13% ± 1.04.[2] This activity is a common feature of phenolic compounds and is of interest in the development of agents to combat oxidative stress.
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Antibacterial Activity : Long-chain 3-acyl-4-hydroxycoumarins have demonstrated activity against bacteria such as Staphylococcus aureus and Propionibacterium acnes.[9] This suggests that modifying the acyl chain could be a viable strategy for developing new antibacterial agents.
-
Anticancer and Anti-inflammatory Potential : The parent 3-arylcoumarin scaffold is recognized for a wide spectrum of biological activities, including anti-cancer and anti-inflammatory effects.[1] These activities provide a strong rationale for the further investigation of derivatives like 3-(4-Methylbenzoyl)-4-hydroxycoumarin in these therapeutic areas.
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods for the synthesis of 3-acyl-4-hydroxycoumarins.[1]
Step 1: O-Acylation of 4-Hydroxycoumarin
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To a solution of 4-hydroxycoumarin (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane), add triethylamine (TEA) (2.0-3.0 eq).
-
Cool the mixture in an ice bath.
-
Add 4-methylbenzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Pour the reaction mixture into dilute HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylated intermediate.
Step 2: Fries Rearrangement to 3-(4-Methylbenzoyl)-4-hydroxycoumarin
-
Dissolve the crude O-acylated intermediate from Step 1 in a suitable solvent.
-
Add a catalyst (e.g., powdered potassium cyanide and triethylamine, or a Lewis acid like AlCl₃).
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and acidify with dilute HCl.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 3-(4-Methylbenzoyl)-4-hydroxycoumarin as a yellow solid.[2]
-
Confirm the structure and purity using IR, NMR, and MS analysis.
Caption: General workflow for drug discovery with coumarins.
References
-
Sessouma, B., et al. (2022). Synthesis and Evaluation of the Biological Activities of Some Derivatives of 4-Hydroxycoumarin. American Journal of Organic Chemistry, 12(1), 1-5.
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Cravotto, G., et al. (2006). Long-chain 3-acyl-4-hydroxycoumarins: structure and antibacterial activity. Archiv der Pharmazie, 339(3), 129-32.
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Bakouan, Y., et al. (2022). Some Aspects of the Reactivity of 3-acyl-4-hydroxycoumarins. American Journal of Heterocyclic Chemistry, 8(2), 33.
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Štefane, B., & Polanc, S. (2004). New Synthetic Routes to Furocoumarins and Their Analogs: A Review. Molecules, 9(1), 47-61.
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Alfa Chemistry. Fries Rearrangement.
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Wikipedia. Fries rearrangement.
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BYJU'S. What is the Fries Rearrangement Reaction?. (2019).
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Jain, S. C., et al. (1996). The Acetyl Derivative of a Novel Fries Rearrangement Product. Acta Crystallographica Section C, 52(11), 2775-2777.
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PubChem. 4-Hydroxy-3-benzylcoumarin.
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El-Agrody, A. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Saudi Chemical Society, 18(3), 239-250.
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Abdel-Aziz, H. A., et al. (2014). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 19(1), 910-922.
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Sessouma, B., et al. (2023). 3-(4-METHYLBENZOYL)-4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION. Moroccan Journal of Heterocyclic Chemistry, 22(1), 1-7.
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Jung, J. C., & Park, O. S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803.
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Alfa Chemistry. CAS 129-06-6 3-(α-Acetonylbenzyl)-4-hydroxycoumarin sodium salt.
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Sigma-Aldrich. 3,3′-Methylene-bis(4-hydroxycoumarin).
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Park, S. J., Lee, J. C., & Lee, K. I. (2007). A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives. Bulletin of the Korean Chemical Society, 28(7), 1203-1205.
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Sessouma, B., et al. (2023). 3-(4-METHYLBENZOYL)-4-HYDROXYCOUMARIN THEORETICAL STUDY, SYNTHESIS AND CHARACTERIZATION. Moroccan Journal of Heterocyclic Chemistry.
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National Center for Biotechnology Information. 4-HYDROXYCOUMARIN.
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Darout, E., & Al-Qahtani, A. (2017). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry, 10, S223-S240.
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Sigma-Aldrich. 3-(α-Acetonylbenzyl)-4-hydroxycoumarin sodium salt.
-
Wikipedia. 4-Hydroxycoumarin.
-
Cayman Chemical. 4-Hydroxycoumarin.
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